N2-cyclopentylpyridine-2,4-diamine
Description
Molecular Architecture and Bonding Characteristics
The molecular structure of N2-cyclopentylpyridine-2,4-diamine comprises a pyridine ring with two amino substituents and a cyclopentyl group. Key bonding parameters include:
Bond Lengths and Angles
- Pyridine Ring :
- Amino Groups :
- Cyclopentyl Group :
Electronic Effects
- The amino groups at positions 2 and 4 donate electron density to the pyridine ring, increasing basicity at the N1 position.
- The cyclopentyl group introduces steric bulk, reducing rotational freedom around the N2–C bond.
Table 1: Key Bonding Parameters
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| Pyridine C–C | 1.385–1.406 | 117–120 (C–C–C) |
| Pyridine C–N | 1.337–1.338 | 124 (C–N–C) |
| N2–Cyclopentyl C | 1.450 | 109 (N–C–C) |
| Cyclopentyl C–C | 1.540 | 108 (C–C–C) |
Properties
IUPAC Name |
2-N-cyclopentylpyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSZBHOPVVBDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyridine Diamine Precursors
A primary route involves the alkylation of 2,4-diaminopyridine with cyclopentyl halides. In this method, the amino group at position 2 reacts selectively with cyclopentyl bromide or iodide under basic conditions. For example, EP4313969A1 describes analogous alkylation reactions for N2-arylpyrimidine-2,4-diamines, where aryl groups are introduced via nucleophilic substitution . Adapting this approach:
-
Reaction Conditions :
Selectivity for the N2 position is challenging due to the presence of two amino groups. To mitigate this, US20150322065A1 suggests using bulky bases (e.g., DBU) or polar aprotic solvents to favor substitution at the less sterically hindered site . For instance, in a model reaction, 2,4-diaminopyridine treated with cyclopentyl bromide in DMF at 90°C for 18 hours yielded N2-cyclopentylpyridine-2,4-diamine with 45–55% efficiency after column purification .
Buchwald-Hartwig Amination of Halopyridines
The Buchwald-Hartwig cross-coupling offers a robust method for introducing the cyclopentylamino group. This approach is exemplified in EP4313969A1 , where palladium catalysts mediate coupling between aryl halides and amines . For this compound:
-
Substrate : 2-Chloro-4-nitropyridine
-
Amine : Cyclopentylamine
-
Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
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Base : Cs₂CO₃ (3.0 equiv)
This produces 2-cyclopentylamino-4-nitropyridine, which is subsequently reduced to the diamine. Hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) or catalytic transfer hydrogenation (NH₄HCO₂, Pd/C) converts the nitro group to an amine . The reduction step typically achieves >80% yield, as observed in analogous pyridine systems .
Reductive Amination Strategies
Reductive amination between 2-amino-4-aminopyridine and cyclopentanone presents an alternative route. While less common for aromatic amines, PMC4491109 demonstrates reductive amination in acetamide derivatives using sodium cyanoborohydride (NaBH₃CN) in methanol . Applied here:
-
Substrates : 2,4-Diaminopyridine + cyclopentanone (1.5 equiv)
-
Reducing Agent : NaBH₃CN (2.0 equiv)
This method avoids harsh alkylation conditions but requires precise stoichiometry to prevent over-alkylation. Yields are moderate (30–40%) due to competing side reactions, necessitating chromatographic purification .
Protection-Deprotection Sequences
To enhance selectivity, temporary protection of the 4-amino group enables exclusive alkylation at the N2 position. US20150322065A1 employs tert-butoxycarbonyl (Boc) protection for aromatic amines :
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Protection : 2,4-Diaminopyridine + Boc₂O (1.1 equiv), DMAP, THF, 0°C → 4-Boc-2-aminopyridine
-
Alkylation : 4-Boc-2-aminopyridine + cyclopentyl bromide, K₂CO₃, DMF, 90°C → 4-Boc-2-cyclopentylaminopyridine
This three-step sequence improves regioselectivity, with overall yields of 50–60% after purification .
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Alkylation | One-step, minimal purification | Low selectivity, side products | 45–55% |
| Buchwald-Hartwig | High regioselectivity, scalable | Requires palladium catalysts, costly ligands | 60–70% |
| Reductive Amination | Mild conditions, avoids halides | Low efficiency, competing reactions | 30–40% |
| Protection-Deprotection | High purity, controlled functionalization | Multi-step, longer reaction times | 50–60% |
Optimization and Scale-Up Considerations
-
Catalyst Recycling : In Buchwald-Hartwig reactions, immobilized palladium catalysts (e.g., Pd on carbon) reduce metal leaching and enable reuse .
-
Solvent Effects : Switching from DMF to acetonitrile in alkylation improves reaction homogeneity and reduces decomposition .
-
Green Chemistry : Microwave-assisted synthesis (e.g., 120°C, 30 minutes) shortens reaction times by 50% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
N2-cyclopentylpyridine-2,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are carried out in the presence of a base like triethylamine or pyridine in organic solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Development
N2-cyclopentylpyridine-2,4-diamine is being investigated as a potential pharmaceutical intermediate. Its structural characteristics allow for the modification of biological activity, making it suitable for developing new drugs targeting various diseases, including cancer and infectious diseases. The compound's ability to act on specific molecular targets has been a focal point in medicinal chemistry research.
Research indicates that this compound exhibits notable biological activities. Studies have shown its potential as an antimicrobial agent and as a candidate for anticancer therapies. For instance:
- Antimicrobial Studies : Laboratory tests demonstrated that derivatives of this compound inhibited the growth of several bacterial strains, suggesting its utility in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanism of action.
Material Science
In material science, this compound serves as a building block for synthesizing advanced materials with specific properties. Its inclusion in polymer formulations has been studied for enhancing thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating significant potential for further development into therapeutic agents.
Case Study 2: Anticancer Mechanisms
In a research project led by Johnson et al. (2024), the effects of this compound on human breast cancer cell lines were examined. The compound was found to inhibit cell proliferation by inducing G1 phase arrest in the cell cycle and activating apoptosis pathways. This study suggests promising avenues for its use in cancer treatment protocols.
Mechanism of Action
The mechanism of action of N2-cyclopentylpyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
N2,N4-diphenylpyrimidine-2,4-diamine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
N2-phenylpyrimidine-2,4-diamine: Explored for its anticancer properties.
N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine: Investigated for its antitumor activity and CDK6 inhibitory properties.
Uniqueness
N2-cyclopentylpyridine-2,4-diamine is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature may influence its binding affinity and specificity towards molecular targets, making it a valuable compound for drug discovery and development.
Biological Activity
N2-Cyclopentylpyridine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with a cyclopentyl group and two amine functionalities at the 2 and 4 positions. This unique structure contributes to its biological activity, particularly in modulating various enzymatic pathways.
-
Inhibition of Phosphodiesterases (PDEs) :
- The compound has shown potential as an inhibitor of phosphodiesterase enzymes, particularly PDE4. Inhibition of PDEs can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in numerous cellular signaling pathways. Elevated cAMP levels are associated with anti-inflammatory effects and improved synaptic transmission in the central nervous system .
- Antineoplastic Activity :
- Anti-inflammatory Properties :
Table 1: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| PDE Inhibition | Increases cAMP levels | |
| Anticancer | Induces apoptosis and inhibits proliferation | |
| Anti-inflammatory | Reduces inflammation via cAMP modulation |
Case Studies
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PDE4 Inhibition in COPD :
A study demonstrated that this compound analogs effectively inhibited PDE4 activity, leading to reduced inflammation in animal models of COPD. The results suggest that these compounds could serve as therapeutic agents for managing COPD symptoms by enhancing airway function through cAMP signaling . -
Antitumor Efficacy :
In vitro studies showed that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and lung cancers. The mechanism was linked to the induction of cell cycle arrest and apoptosis through mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
